N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-14(11-13-21)18(22)20-16-4-2-1-3-5-16/h6-9,14,16H,1-5,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWOSPKSSATEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Sulfonylation Procedure
Piperidine-4-carboxylic acid (5.00 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and water (5 mL each) with potassium carbonate (7.00 mmol) as the base. A solution of 4-fluorobenzenesulfonyl chloride (6.50 mmol) in THF is added dropwise at room temperature. The reaction proceeds for 24 hours, after which ethyl acetate (20 mL) and 2 N hydrochloric acid (20 mL) are added to quench excess reagents. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid.
Key Considerations:
- Base Selection: Potassium carbonate ensures deprotonation of the piperidine amine without saponifying the carboxylic acid.
- Solvent System: A biphasic THF/water mixture enhances reagent solubility while minimizing side reactions.
- Yield Optimization: Extended reaction times (24 hours) maximize conversion, though shorter durations may suffice depending on sulfonyl chloride reactivity.
Amidation of 1-((4-Fluorophenyl)Sulfonyl)Piperidine-4-Carboxylic Acid
The carboxylic acid intermediate is subsequently converted to the cyclohexylcarboxamide via activation followed by nucleophilic acyl substitution.
Acid Chloride-Mediated Amidation
The carboxylic acid (1.00 mmol) is treated with thionyl chloride (5.00 mmol) in dichloromethane (DCM) under reflux for 2 hours to form the corresponding acid chloride. After evaporating excess thionyl chloride, cyclohexylamine (1.20 mmol) and triethylamine (2.00 mmol) are added in DCM at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. Workup involves washing with 1 M hydrochloric acid and brine, followed by column chromatography (cyclohexane/ethyl acetate, 4:1) to isolate the product.
Reaction Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 88% | |
| Purification Method | Column chromatography | |
| Solvent | Dichloromethane |
Coupling Reagent-Assisted Amidation
Alternatively, the carboxylic acid (1.00 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.20 mmol) and hydroxybenzotriazole (HOBt, 1.20 mmol) in DCM. Cyclohexylamine (1.20 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via recrystallization from ethanol/water (3:1).
Comparative Efficiency:
- EDC/HOBt Method: Yields 84–89% with reduced side products compared to acid chloride routes.
- Temperature Sensitivity: Reactions performed above 25°C risk racemization or decomposition.
Alternative Synthetic Strategies
One-Pot Sulfonylation-Amidation
A streamlined approach involves concurrent sulfonylation and amidation. Piperidine-4-carboxylic acid, 4-fluorobenzenesulfonyl chloride, and cyclohexylamine are reacted in the presence of cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) at 85°C. This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid over-sulfonylation.
Performance Metrics:
| Parameter | Value | Source |
|---|---|---|
| Yield | 60% | |
| Reaction Time | 12–18 hours | |
| Solvent | DMA |
Solid-Phase Synthesis
Immobilizing piperidine-4-carboxylic acid on Wang resin enables iterative sulfonylation and amidation steps. After functionalization, the product is cleaved using trifluoroacetic acid (TFA). This method is advantageous for high-throughput screening but suffers from lower yields (50–65%).
Critical Analysis of Methodologies
Yield vs. Purity Tradeoffs
Solvent and Base Compatibility
- Polar Aprotic Solvents: DMA and DMF enhance sulfonyl chloride reactivity but complicate purification.
- Inorganic Bases: Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes potassium carbonate over cesium fluoride due to lower cost and reduced environmental impact.
Waste Management
Quenching with hydrochloric acid generates benign byproducts (e.g., KCl), whereas TFA usage in solid-phase synthesis necessitates specialized disposal.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparative Structural Analysis
Key Differences and Implications
Hydrophobicity and Solubility: The cyclohexyl group in the target compound and C797-0257 increases hydrophobicity, favoring membrane permeability. In contrast, the phenoxyphenyl group () may reduce solubility due to its aromatic bulk .
The 4-fluorophenyl group, present in both the target and C797-0257, may improve metabolic stability via reduced oxidative metabolism .
Synthetic Accessibility :
- Sulfonyl-containing compounds (e.g., the target) often require more complex synthesis than thioethers (C797-0257) or pyrimidine derivatives (), impacting scalability .
Hypothetical Pharmacological Profiles
While direct experimental data (e.g., IC₅₀, binding affinities) are unavailable, structural insights suggest:
- Target Compound : Likely exhibits strong enzyme inhibition (e.g., kinases, proteases) due to sulfonyl-mediated hydrogen bonding.
- Compound : The trifluoromethylpyrimidine group may confer antiviral or anticancer activity, as seen in analogs targeting nucleotide-binding proteins .
- C797-0257 : The benzodiazolyl group could position it as a CNS drug candidate, leveraging π-π interactions for blood-brain barrier penetration .
Crystallographic Considerations
The SHELX software suite () is widely used for small-molecule crystallography. If applied to these compounds, it could elucidate conformational differences, such as the planarity of the benzodiazolyl ring in C797-0257 versus the twist of the sulfonyl group in the target compound, informing structure-activity relationships .
Biological Activity
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring, a cyclohexyl group, a fluorophenylsulfonyl group, and a carboxamide group. The synthesis typically involves multiple steps:
- Preparation of the Piperidine Ring : The initial step involves synthesizing the piperidine framework.
- Introduction of the Cyclohexyl Group : This is achieved through nucleophilic substitution reactions.
- Sulfonylation : The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions.
- Formation of the Carboxamide : The final step involves amidation to form the carboxamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate enzymatic activity and receptor signaling pathways, which can lead to various pharmacological effects.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing physiological responses.
Pharmacological Evaluation
Research has demonstrated that compounds related to this compound exhibit various biological activities:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-cyclohexyl-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide | Chlorine instead of fluorine | Varies based on halogen substitution |
| N-cyclohexyl-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide | Methyl group instead of fluorine | Altered reactivity and potential activity |
The presence of fluorine in this compound may enhance its binding affinity and selectivity for biological targets compared to its chlorinated or methylated counterparts.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
Study 1: Calcium Channel Blockers
A study evaluated a series of piperidine derivatives for their inhibitory effects on T-type calcium channels. One derivative showed significant blood pressure-lowering effects in spontaneously hypertensive rats without causing reflex tachycardia, highlighting the therapeutic potential of similar compounds .
Study 2: Antiviral Properties
Research into pyrrole derivatives indicated that certain structural modifications could lead to enhanced antiviral activity against a range of viruses, suggesting that similar modifications in N-cyclohexyl derivatives could yield promising antiviral agents .
Q & A
Basic: What are the recommended strategies for optimizing the synthesis of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide to improve yield and purity?
Methodological Answer:
Multi-step synthesis routes for analogous piperidine-4-carboxamide derivatives often require optimization of reaction conditions, such as solvent selection (e.g., methanol or DMF), temperature control, and catalyst use. Microwave-assisted synthesis can enhance reaction efficiency and reduce time, as demonstrated in related sulfonyl-piperidine compounds . Post-reaction purification via column chromatography or recrystallization is critical. Monitoring intermediates with thin-layer chromatography (TLC) ensures stepwise purity .
Basic: Which analytical techniques are most reliable for characterizing the molecular structure of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is essential for confirming bond connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural data, as seen in studies of chlorophenyl-piperidine analogs .
Advanced: How can researchers investigate the mechanism of action of this compound against biological targets?
Methodological Answer:
Mechanistic studies often involve in vitro assays such as surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target proteins (e.g., enzymes or receptors). Molecular docking simulations (using software like AutoDock) can predict interaction sites, while mutagenesis studies validate key residues. For sulfonamide-containing analogs, bromodomain inhibition has been observed via competitive binding assays .
Advanced: How should contradictory bioactivity data across studies be addressed?
Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or cellular models. Researchers should standardize protocols using reference compounds and replicate experiments across multiple cell lines. Meta-analyses of IC₅₀ values and dose-response curves, as seen in triazolo-pyridazine derivatives, help identify outliers and validate trends .
Basic: What methods ensure purity assessment during synthesis?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for quantifying purity (>95%). Complementary techniques like melting point analysis and elemental composition verification (CHNS analysis) are recommended, as applied in isothiazolidinone-piperidine studies .
Advanced: How can computational modeling guide the design of derivatives with enhanced target specificity?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties, while molecular dynamics simulations assess stability in physiological environments. For sulfonyl-piperazine analogs, pharmacophore mapping identifies critical functional groups for target engagement. Free-energy perturbation (FEP) studies optimize substituent effects on binding .
Basic: What are the key challenges in improving solubility for in vivo studies?
Methodological Answer:
Low aqueous solubility is common in sulfonamide-piperidine derivatives. Strategies include salt formation (e.g., hydrochloride salts), co-solvent systems (PEG-400/water), or nanoformulation (liposomes). Solubility parameters (logP) should be calculated via shake-flask methods, as applied in cyclopenta-isoxazol derivatives .
Advanced: Which enzyme inhibition assays are suitable for evaluating therapeutic potential?
Methodological Answer:
Kinase-Glo® luminescent assays measure ATP consumption in kinase inhibition studies. For carbonic anhydrase inhibitors, stopped-flow spectroscopy monitors CO₂ hydration rates. Dose-dependent inhibition curves (IC₅₀) and Lineweaver-Burk plots differentiate competitive vs. non-competitive mechanisms, as validated in sulfamoylbenzoyl-piperidine studies .
Advanced: How does X-ray crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration and torsional angles. For example, chair conformations of piperidine rings and pyramidalization at nitrogen atoms were resolved in chlorophenyl-piperidine carboxamides . Data collection at low temperature (100 K) minimizes thermal motion artifacts.
Basic: What techniques are used to monitor reaction progress in real time?
Methodological Answer:
TLC with UV visualization is cost-effective for preliminary checks. For precise quantification, inline Fourier-Transform Infrared (FTIR) spectroscopy tracks functional group transformations. Automated HPLC systems with fraction collectors enable rapid analysis of multi-step reactions, as demonstrated in thieno-pyrimidine syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
